molecular formula C8H15N5S B1662803 Simetryn CAS No. 1014-70-6

Simetryn

Cat. No.: B1662803
CAS No.: 1014-70-6
M. Wt: 213.31 g/mol
InChI Key: MGLWZSOBALDPEK-UHFFFAOYSA-N
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Description

Simetryn is a chemical compound belonging to the class of triazine herbicides. Its chemical formula is C₈H₁₅N₅S , and it is commonly used in agriculture to control broadleaf and grassy weeds. This compound is known for its effectiveness in inhibiting the growth of unwanted plants, making it a valuable tool for farmers. The compound is characterized by its stability and relatively low cost, which contributes to its widespread use.

Mechanism of Action

Target of Action

Simetryn is a triazine herbicide primarily used for the control of annual broadleaf weeds and partially of grasses in rice . Its primary target is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy to power the transfer of electrons from water to plastoquinone, leading to the production of oxygen and the conversion of light energy into chemical energy .

Mode of Action

This compound acts as a selective systemic herbicide . It is absorbed through the roots and foliage of plants and inhibits photosynthesis at photosystem II . By blocking electron transfer in PSII, this compound disrupts the conversion of light energy into chemical energy, leading to energy depletion and eventual death of the plant .

Biochemical Pathways

The biochemical pathway affected by this compound is the photosynthetic electron transport chain in the chloroplasts of plants . By inhibiting PSII, this compound disrupts the light-dependent reactions of photosynthesis, preventing the production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle) where CO2 is fixed into organic molecules .

Pharmacokinetics

This suggests that it resists biological and chemical degradation and can remain in the environment for extended periods . Its persistence and water solubility can lead to its transport to bodies of surface water or leaching into groundwater resources .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis and the disruption of energy production in plants . This leads to energy depletion, growth inhibition, and eventual death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in natural bodies of water has led to a search for ways to degrade it into environmentally compatible compounds . Techniques such as photocatalytic decomposition on semiconductors, advanced oxidation processes (AOPs), homogeneous photocatalysis, photosensitised reactions, or photolysis by high energy UV radiation have been evaluated . Furthermore, the compound’s water solubility can affect its distribution and transport mechanisms in the soil and in water bodies .

Safety and Hazards

Simetryn is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store away from incompatible materials .

Future Directions

There are ongoing research efforts to develop novel sensors for the detection of Simetryn residues in tobacco . Additionally, there is interest in the development of multi-residue methods for the simultaneous determination of triazine herbicides in environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Simetryn is synthesized through a series of chemical reactions involving triazine derivatives. One common method involves the reaction of cyanuric chloride with ethylamine and methyl mercaptan . The reaction typically occurs in the presence of a base, such as sodium hydroxide , and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction mixture is then subjected to purification processes, such as distillation and crystallization , to isolate the pure compound. The final product is often formulated into various herbicidal products for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Simetryn undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various alkyl or aryl derivatives

Properties

IUPAC Name

2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLWZSOBALDPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037596
Record name Simetryn
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-70-6
Record name Simetryn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simetryn [BSI:ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simetryn
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163051
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Record name Simetryn
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Simetryn
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.547
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Record name SIMETRYN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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